5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole: is a chemical compound with the molecular formula C6HCl2N3O2S . It is known for its unique structural properties and is used in various scientific research applications. The compound is characterized by the presence of chlorine and nitro groups attached to a benzothiadiazole ring, which imparts distinct chemical reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzothiadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like hexamethyleneimine and dimethylamine are commonly used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function .
Vergleich Mit ähnlichen Verbindungen
4-Nitro-2,1,3-benzothiadiazole: Similar structure but lacks the chlorine substituents.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine instead of chlorine atoms.
Uniqueness: 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
15639-38-0 |
---|---|
Molekularformel |
C6HCl2N3O2S |
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
5,7-dichloro-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl2N3O2S/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H |
InChI-Schlüssel |
VMNSEFBKSLZAEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.